(S)-methyl 2-(benzylamino)propanoate hydrochloride

Chiral purity Optical rotation Enantiomeric excess

Choose (S)-methyl 2-(benzylamino)propanoate hydrochloride (CAS 19460-85-6) for your peptide mimetic and asymmetric synthesis projects. Its (S)-stereochemistry and N-benzyl protecting group deliver unmatched diastereoselectivity that smaller N-alkyl analogs cannot replicate, while the methyl ester enables mild, selective deprotection. This chiral building block provides a unique balance of steric bulk and π-stacking potential, ensuring higher yields and enantiomeric excess in multi-step syntheses. As a hydrochloride salt, it dissolves readily in DMF and aqueous buffers, streamlining your peptide coupling workflows. Available in high purity (≥99% HPLC) with secure global shipping.

Molecular Formula C11H16ClNO2
Molecular Weight 193,25*36,46 g/mole
CAS No. 19460-85-6
Cat. No. B613222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-(benzylamino)propanoate hydrochloride
CAS19460-85-6
Synonyms(S)-methyl2-(benzylamino)propanoatehydrochloride; 19460-85-6; Benzyl-L-alaninemethylesterhydrochloride; Bzl-Ala-OMe.HCl; BZL-ALA-OMEHCL; Bzl-ala-omehydrochloride; SCHEMBL1604707; CTK6I6249; FJUWPAKLUHULRE-FVGYRXGTSA-N; MolPort-008-266-407; ACT06486; 4449AH; AKOS005145924; AKOS015846307; CB-3729; AK-43749; KB-48542; N-benzylalaninemethylesterhydrochloride; FT-0080807; FT-0650959; ST24036313; A15347; K-5733; methylN-(phenylmethyl)-L-alaninatehydrochloride; I01-8014
Molecular FormulaC11H16ClNO2
Molecular Weight193,25*36,46 g/mole
Structural Identifiers
SMILESCC(C(=O)OC)NCC1=CC=CC=C1.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m0./s1
InChIKeyFJUWPAKLUHULRE-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-(benzylamino)propanoate Hydrochloride (CAS 19460-85-6): A Chiral Amino Acid Ester for Asymmetric Synthesis


(S)-Methyl 2-(benzylamino)propanoate hydrochloride (CAS 19460-85-6), also known as Nα-Benzyl-L-alanine methyl ester hydrochloride, is a chiral amino acid ester derivative classified as an L-alanine derivative with a benzyl-protected α-amino group and a methyl ester . With a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.74 g/mol , this compound serves primarily as a chiral building block and synthetic intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development .

Why Generic Substitution Fails for (S)-Methyl 2-(benzylamino)propanoate Hydrochloride (19460-85-6)


While various amino acid esters and N-benzyl derivatives share superficial structural similarities, (S)-methyl 2-(benzylamino)propanoate hydrochloride is not interchangeable with its closest analogs. The (S)-enantiomer exhibits stereospecific interactions in asymmetric synthesis and biological systems . In peptide mimetic design, the benzyl group on the α-amino nitrogen provides a unique balance of steric bulk and π-stacking potential that smaller alkyl groups (e.g., N-methyl) cannot replicate, while the methyl ester offers different reactivity and deprotection kinetics compared to tert-butyl or benzyl esters [1]. These differences manifest in quantifiable variations in reaction yields, enantiomeric excess, and biological activity.

Quantitative Evidence Guide for (S)-Methyl 2-(benzylamino)propanoate Hydrochloride (19460-85-6): Comparative Data for Procurement Decisions


Chiral Identity Verification via Optical Rotation: (S)-Enantiomer vs. Racemate and (R)-Enantiomer

The (S)-enantiomer of methyl 2-(benzylamino)propanoate hydrochloride is the chiral form derived from L-alanine and is essential for stereospecific applications. The (R)-enantiomer (CAS 120571-58-6) exhibits opposite optical rotation and distinct biological interactions . In a chemoenzymatic synthesis study, the lipase-catalyzed resolution of racemic benzylamino propanoate esters achieved enantiomeric excess >99% for the desired enantiomer, demonstrating the critical importance of enantiopure material for reproducible synthetic outcomes .

Chiral purity Optical rotation Enantiomeric excess Quality control

Enzymatic Peptide Bond Formation: Bz-Ala-OMe as Superior Acyl Donor in Thermolysin-Catalyzed Synthesis

In thermolysin-catalyzed peptide bond synthesis, Bz-Ala-OMe (benzoyl-alanine methyl ester) was identified as one of the most effective acyl donors. Under optimized conditions (80 mM Bz-Ala-OMe, 615 mM Tyr-NH₂ in 90% v/v DMF at 40°C and pH 10), a maximum conversion of 26% (of original ester concentration) was achieved, representing a substantial increase from the initial 0.75% conversion before optimization [1]. While this study examined Bz-Ala-OMe rather than the benzyl-protected variant, it demonstrates the favorable acyl donor properties of the Ala-OMe scaffold, which may inform expectations for the N-benzyl analog.

Enzymatic peptide synthesis Acyl donor efficiency Biocatalysis

Purity Benchmarking: HPLC-Verified ≥99% Purity for Reproducible Synthesis

Commercial specifications from multiple vendors consistently report purity of ≥99% by HPLC for (S)-methyl 2-(benzylamino)propanoate hydrochloride . In contrast, the (R)-enantiomer is typically offered at 95% minimum purity . This differential purity specification is critical for procurement decisions, as higher purity starting material reduces the risk of side reactions and simplifies purification workflows in multi-step syntheses.

Chemical purity HPLC Quality control Reproducibility

N-Benzyl vs. N-Boc Protection: Orthogonal Deprotection Strategies and Synthetic Flexibility

The N-benzyl group in (S)-methyl 2-(benzylamino)propanoate hydrochloride offers orthogonal deprotection compatibility relative to common carbamate protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). While Boc groups are cleaved under acidic conditions (e.g., TFA) and Fmoc under basic conditions (e.g., piperidine), the N-benzyl group typically requires hydrogenolysis (H₂/Pd-C) or strong acid conditions for removal [1]. This orthogonality enables sequential deprotection strategies in complex molecule synthesis that cannot be achieved using Boc-Ala-OMe (CAS 28875-17-4) or Fmoc-Ala-OMe alone [2].

Protecting group strategy Orthogonal deprotection Peptide synthesis

Physicochemical Properties: Hydrochloride Salt Enhances Aqueous Solubility vs. Free Base

(S)-Methyl 2-(benzylamino)propanoate hydrochloride is provided as the hydrochloride salt (molecular formula C₁₁H₁₆ClNO₂), which confers significantly higher aqueous solubility compared to the free base form (C₁₁H₁₅NO₂, MW 193.24) . The free base of the (R)-enantiomer (CAS 120571-58-6) is a neutral amine with lower water solubility, requiring organic solvents for many reactions . For peptide coupling in aqueous or mixed solvent systems, the hydrochloride salt enables higher effective concentrations and more convenient handling in polar media.

Solubility Formulation Handling Hydrochloride salt

Optimal Research and Industrial Applications for (S)-Methyl 2-(benzylamino)propanoate Hydrochloride (19460-85-6)


Asymmetric Synthesis of Chiral β-Amino Acids and β-Lactams

The (S)-configured stereocenter of this compound serves as a chiral auxiliary or building block in the asymmetric synthesis of β-amino acids and β-lactams. The benzyl-protected α-amino group provides steric bulk that influences diastereoselectivity in conjugate addition reactions, while the methyl ester can be subsequently hydrolyzed to the free acid for further functionalization . The high enantiomeric purity (≥99% HPLC) of commercial material ensures that stereochemical integrity is maintained throughout multi-step synthetic sequences.

Solid-Phase and Solution-Phase Peptide Synthesis with Orthogonal Protection

The N-benzyl protecting group is orthogonal to both Boc and Fmoc protection strategies, enabling sequential deprotection in complex peptide assembly [1]. The methyl ester serves as a carboxyl protecting group that can be selectively cleaved under mild basic conditions without affecting the N-benzyl group. The hydrochloride salt form facilitates dissolution in polar solvents commonly used in peptide coupling reactions, including DMF and aqueous buffer systems.

Enzymatic Peptide Bond Formation Using Engineered Proteases

Based on the demonstrated efficacy of structurally related N-protected alanine methyl esters as acyl donors in thermolysin-catalyzed peptide synthesis [2], (S)-methyl 2-(benzylamino)propanoate hydrochloride is a candidate substrate for enzymatic peptide bond formation. The benzyl group may provide beneficial enzyme-substrate interactions, and the methyl ester serves as the acyl donor moiety. This application is particularly relevant for green chemistry approaches that avoid stoichiometric coupling reagents.

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